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7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B6307349
CAS No.: 1638760-77-6
M. Wt: 198.57 g/mol
InChI Key: VMLHAIMBBCKLIF-UHFFFAOYSA-N
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Description

Significance of the Imidazo[4,5-b]pyridine Scaffold in Medicinal Chemistry and Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry due to its structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets. nih.govnih.gov This scaffold is a key component in the development of various therapeutic agents. mdpi.com Derivatives of imidazo[4,5-b]pyridine have demonstrated a wide array of pharmacological activities, making them a subject of intense research.

These activities include:

Anticancer Properties : Many imidazo[4,5-b]pyridine derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines. mdpi.comresearchgate.netnih.gov Some have shown the ability to inhibit kinases, which are crucial enzymes in cancer cell signaling pathways. nih.gov

Antimicrobial and Antiviral Activity : The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties. nih.govmdpi.commdpi.comresearchgate.neteurjchem.comnih.gov For instance, certain derivatives have shown activity against strains like Bacillus cereus and Escherichia coli. mdpi.comnih.gov

Enzyme Inhibition : Imidazo[4,5-b]pyridines have been identified as inhibitors of various enzymes, including methionyl-tRNA synthetase in Trypanosoma brucei and vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis. nih.govwikipedia.org

Central Nervous System Activity : The imidazopyridine structure is found in compounds that act as GABAA receptor agonists and have been investigated for conditions like migraines. nih.gov

Anti-inflammatory Effects : Certain derivatives have been studied for their ability to reduce inflammatory responses. nih.govmdpi.com

The versatility of the imidazo[4,5-b]pyridine core allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. This has made it a privileged scaffold in drug discovery, leading to the development of compounds that have entered clinical trials. nih.gov

Research Context of 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine within the Broader Imidazopyridine Chemistry Landscape

The research on this compound is situated within the extensive field of imidazopyridine chemistry. The synthesis of this compound and its analogs is a key area of investigation. For example, a one-pot approach for synthesizing 7-trifluoromethyl-substituted imidazo[4,5-b]pyridines has been described, highlighting the ongoing efforts to create novel derivatives. researchgate.net The synthesis of 6-nitro-3H-imidazo[4,5-b]pyridines can be achieved through the cyclocondensation of 1-substituted 1H-imidazol-5-amines with 3-nitro-4H-chromen-4-one. researchgate.net

The chloro and nitro groups on the this compound molecule are of particular interest to medicinal chemists. The nitro group can act as an electrophile and is a key feature in some biologically active compounds. mdpi.com The chloro group provides a reactive site for further chemical modifications, such as substitution reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. evitachem.comnih.gov

The broader research landscape includes the synthesis and biological evaluation of a wide range of substituted imidazo[4,5-b]pyridines. For instance, studies have been conducted on:

Amidino-substituted imidazo[4,5-b]pyridines for their antiproliferative activity. mdpi.comnih.gov

Bromo-substituted derivatives as potential anticancer and antimicrobial agents. researchgate.net

The development of potent and selective BET inhibitors for neuropathic pain based on the 1H-imidazo[4,5-b]pyridine scaffold. acs.orgexlibrisgroup.com

These research efforts underscore the importance of intermediates like this compound as starting points for the synthesis of novel compounds with diverse therapeutic potential.

Structural Analogy and Bioisosterism with Purine (B94841) Bases

A cornerstone of the pharmacological significance of the imidazo[4,5-b]pyridine scaffold is its structural similarity to purine bases, such as adenine (B156593) and guanine (B1146940). nih.gov This concept, known as bioisosterism, involves the substitution of an atom or group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. The imidazo[4,5-b]pyridine ring system is considered a bioisostere of purine, where a nitrogen atom in the purine's pyrimidine (B1678525) ring is replaced by a carbon atom. nih.govnih.gov

This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with enzymes and receptors that normally bind purines. This can lead to the modulation of various cellular processes, including DNA synthesis, cell signaling, and metabolism. The ability to act as purine antagonists or mimetics is a key reason for their investigation as potential therapeutic agents, particularly in cancer and infectious diseases where targeting purine-dependent pathways is a valid strategy. nih.gov

The development of imidazo[4,5-b]pyridine-derived purine isosteres has been a fruitful area of research, leading to the discovery of compounds with potent cytotoxic activity against cancer cell lines. nih.gov The strategic design and synthesis of these analogues continue to be a promising approach in the quest for novel and effective drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN4O2 B6307349 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLHAIMBBCKLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 6 Nitro 3h Imidazo 4,5 B Pyridine and Its Derivatives

Classical and Conventional Synthetic Routes for Imidazo[4,5-b]pyridine Core Construction

Traditional methods for synthesizing the imidazo[4,5-b]pyridine ring system have been well-established, providing reliable access to this heterocyclic core. These approaches typically involve the stepwise construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

A primary and widely utilized method for constructing the imidazo[4,5-b]pyridine core is the condensation reaction of 2,3-diaminopyridine with various carbonyl compounds. nih.gov This approach involves reacting the diamine with carboxylic acids, or their equivalents like orthoesters and nitriles, often under acidic conditions or at high temperatures to facilitate dehydration. nih.gov For instance, the reaction of 2,3-diaminopyridine with formic acid is a classic method to produce the parent imidazo[4,5-b]pyridine. nih.gov

Alternatively, aldehydes can be used in condensation reactions, which proceed through an intermediate that requires an oxidative step to form the final aromatic imidazopyridine ring system. nih.gov The reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives in a one-step air-oxidative cyclocondensation. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[4,5-b]pyridine Synthesis

Starting Pyridine Reagent Conditions Product Yield (%)
2,3-Diaminopyridine Formic Acid Reflux 3H-Imidazo[4,5-b]pyridine Not specified
2,3-Diaminopyridine Triethyl orthoacetate Reflux, then HCl 2-Methyl-3H-imidazo[4,5-b]pyridine 78% nih.gov
2,3-Diaminopyridine Substituted Benzaldehydes Water, Heat 2-Aryl-1H-imidazo[4,5-b]pyridine 83-87% nih.gov

The critical step in forming the bicyclic system is the intramolecular cyclization. Various strategies have been developed to achieve this transformation efficiently. One common method involves refluxing 2,3-diaminopyridine with orthoesters like triethyl orthoformate, followed by treatment with acid, to yield the corresponding imidazo[4,5-b]pyridine. nih.govmdpi.com

More complex substrates can also undergo intramolecular cyclization. For example, 5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazoles can be cyclized by refluxing in ethanol with a catalytic amount of triethylamine to form 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. acs.org Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates, which is then followed by an intramolecular cyclization to build the pyridine ring onto the imidazole core. osi.lv

Once the imidazo[4,5-b]pyridine core is formed, N-alkylation is a common strategy to introduce functional diversity. nih.gov The imidazo[4,5-b]pyridine system has multiple nitrogen atoms that can potentially be alkylated, leading to mixtures of regioisomers. researchgate.net The reaction of the N-H tautomeric forms with alkylating agents like benzyl bromide or various alkyl halides, typically in the presence of a base such as potassium carbonate in a solvent like DMF, can lead to substitution on the imidazole or pyridine nitrogens. researchgate.netuctm.edufabad.org.tr

For instance, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with reagents such as 1-(chloromethyl)benzene under phase transfer catalysis conditions has been reported. researchgate.net The regioselectivity of these reactions can be influenced by the substituents on the heterocyclic core and the reaction conditions, with structural assignment of the resulting isomers often requiring advanced NMR techniques like NOESY and HMBC. nih.govresearchgate.net

Table 2: N-Alkylation of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridine Substrate Alkylating Agent Base/Conditions Key Finding
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine Allyl bromide / Propargyl bromide K2CO3, TBAB, DMF Alkylation occurs at the N-3 position. uctm.edu
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine 1-(Chloromethyl)-4-methoxybenzene K2CO3, DMF Mainly forms the N4 regioisomer. fabad.org.tr

Reductive cyclization offers an alternative pathway, particularly for synthesizing derivatives from nitro-substituted precursors. This method involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. A one-step synthesis of 3H-imidazo[4,5-b]pyridines can be achieved from the reaction of 2-nitro-3-aminopyridine with aldehydes using a reducing agent like sodium dithionite (Na2S2O4) or stannous chloride (SnCl2·2H2O). nih.gov In this process, the aldehyde first forms an imine with the amino group, followed by the reduction of the nitro group and subsequent cyclization. nih.gov

This strategy has also been applied to the synthesis of imidazo[4,5-b]pyridinones. 4-Nitro-1H-imidazol-5-yl dicarbonyl compounds serve as effective substrates for reductive cyclization. rsc.org This transformation can be accomplished either by catalytic hydrogenation over a palladium catalyst or by using sodium borohydride with palladium, leading to the formation of 4-hydroxyimidazo[4,5-b]pyridinones. rsc.org

Advanced and Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis

In recent years, there has been a shift towards developing more efficient, atom-economical, and environmentally friendly synthetic methods. These advanced approaches often involve multicomponent or tandem reactions that combine several steps into a single operation.

One-pot tandem reactions provide a powerful and efficient strategy for the construction of complex molecules like functionalized imidazo[4,5-b]pyridines from simple starting materials. acs.org A notable example is a three-step, one-pot process starting from 2-chloro-3-nitropyridine. This sequence involves:

A nucleophilic aromatic substitution (SNAr) reaction with a primary amine.

Reduction of the nitro group using a reducing agent like Zn/HCl.

Condensation and heterocyclization of the resulting in situ-formed diamine with an aldehyde.

This entire sequence can be performed in a green H2O-IPA (water-isopropanol) medium, avoiding the need for metal catalysts or strong bases in the final cyclization step and resulting in excellent yields of N-substituted 2-aryl imidazo[4,5-b]pyridines. acs.org This method allows for the introduction of diversity at two different positions on the final molecule in a single, streamlined procedure. acs.org

Another efficient one-pot tandem process has been developed for the synthesis of imidazo[4,5-b]pyridine-2-ones. This method involves the amination of carbamoyl chlorides followed by a palladium-catalyzed intramolecular urea cyclization, providing rapid access to these pharmaceutically relevant heterocycles. acs.org

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C-Arylation, Suzuki Coupling)

Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of imidazo[4,5-b]pyridine derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively utilized.

Palladium-Catalyzed C-Arylation: Direct C-H arylation has emerged as an efficient method for the functionalization of the imidazo[4,5-b]pyridine core. For instance, N3-MEM-protected imidazo[4,5-b]pyridines can undergo regioselective C2-arylation using palladium catalysts in the presence of copper(I) iodide. rsc.orgnih.gov This method allows for the direct introduction of aryl groups at the C2 position, avoiding the need for pre-functionalized starting materials. rsc.org Mechanistic studies suggest that the reaction proceeds through a concerted-metallation-deprotonation (CMD) mechanism, where the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine scaffold enhances the acidity of the C2-proton, facilitating the C-H activation process. rsc.orgnih.gov

Suzuki Coupling: The Suzuki coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of imidazo[4,5-b]pyridine synthesis, it is frequently employed for the introduction of aryl and heteroaryl substituents at various positions of the heterocyclic scaffold. nih.gov This reaction typically involves the coupling of a halo-substituted imidazo[4,5-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. nih.govnih.gov

The Suzuki coupling has been successfully used to synthesize a variety of 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent system to achieve high yields. nih.gov For instance, the use of (A-taphos)2PdCl2 as a catalyst has been shown to be effective for the microwave-enhanced Suzuki coupling of 3-substituted 2-halo-imidazo[4,5-b]pyridines with a broad range of aryl and heteroaryl boronic acids. nih.gov

Buchwald-Hartwig Cross-Coupling: Palladium-mediated Buchwald-Hartwig cross-coupling reactions provide a facile route to C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.net This reaction enables the formation of carbon-nitrogen bonds by coupling 2-halo imidazo[4,5-b]pyridines with various nitrogen-containing nucleophiles, including enolizable heterocycles like pyridones. nih.govresearchgate.net The choice of ligand is crucial for the efficiency of this reaction, with Xantphos often being an effective ligand when used in combination with a palladium source like Pd(OAc)2. nih.govresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Imidazo[4,5-b]pyridine Synthesis
Reaction TypeStarting MaterialsCatalyst/ReagentsProductKey FeaturesCitation
Palladium-Catalyzed C2-ArylationN3-MEM-protected imidazo[4,5-b]pyridine, Aryl halidePalladium catalyst, Copper(I) iodide, BaseC2-Aryl-N3-MEM-protected imidazo[4,5-b]pyridineDirect C-H functionalization; Regioselective at C2. rsc.orgnih.gov
Suzuki CouplingHalo-imidazo[4,5-b]pyridine, Aryl/heteroaryl boronic acidPalladium catalyst (e.g., Pd(PPh3)4, (A-taphos)2PdCl2), BaseAryl/heteroaryl-substituted imidazo[4,5-b]pyridineVersatile for C-C bond formation; Tolerates various functional groups. nih.govnih.gov
Buchwald-Hartwig Coupling2-Halo-imidazo[4,5-b]pyridine, Pyridone nucleophilePd(OAc)2, Xantphos2-(Pyridon-yl)-imidazo[4,5-b]pyridineEfficient for C-N bond formation; Access to medicinally relevant analogues. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and enhance reaction efficiency. nih.govmdpi.com In the synthesis of imidazo[4,5-b]pyridine derivatives, microwave irradiation has been successfully applied to various reaction types.

Microwave heating has been shown to accelerate palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov For example, the synthesis of highly functionalized 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines was achieved with enhanced reaction rates and good yields using microwave-enhanced Suzuki coupling. nih.govacs.org This approach allows for rapid diversification of the imidazo[4,5-b]pyridine scaffold. nih.gov

Microwave assistance has also been employed in multicomponent reactions to construct the imidazo[1,2-a]pyridine (B132010) core, a related isomer of the target compound. The Groebke–Blackburn–Bienaymé reaction, for instance, has been performed under microwave irradiation to synthesize imidazo[1,2-a]pyridine-chromone derivatives in an eco-friendly manner. sciforum.net Similarly, novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives have been synthesized via a sequential two-step, one-pot multicomponent reaction under microwave-assisted conditions, affording moderate to good yields. nih.gov These examples highlight the potential of microwave technology to facilitate the efficient synthesis of complex heterocyclic systems.

Solid-Phase Synthesis Techniques for Imidazo[4,5-b]pyridine Derivatives

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. An efficient method for the solid-supported synthesis of imidazo[4,5-b]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine. acs.orgnih.gov

The general strategy involves the following key steps:

Attachment to Solid Support: A polymer-supported amine is reacted with the 2,4-dichloro-3-nitropyridine building block. acs.orgnih.gov

Substitution: The second chlorine atom is displaced by an amine in the solution phase. acs.orgnih.gov

Reduction: The nitro group is reduced to an amino group. acs.orgnih.gov

Cyclization and Cleavage: The imidazole ring is formed by reaction with an aldehyde, followed by cleavage from the solid support to yield the desired trisubstituted imidazo[4,5-b]pyridine derivative. acs.orgnih.gov

This solid-phase approach allows for the directed synthesis of different isomers, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, by carefully selecting the combination of polymer-supported and solution-phase reagents. acs.orgnih.gov For instance, the use of a primary amine for the substitution of the chlorine atom directs the cyclization towards the 1-deazapurine (imidazo[4,5-b]pyridine) scaffold. acs.org

Synthesis of Key Precursors and Intermediates for 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine Analogues

The synthesis of this compound analogues relies on the availability of suitably substituted pyridine precursors. A common starting material for the construction of the imidazo[4,5-b]pyridine ring system is a 2,3-diaminopyridine derivative.

For example, 5-bromo-2,3-diaminopyridine is a key intermediate that can be condensed with aldehydes, such as benzaldehyde, to form the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This bromo-substituted derivative can then be further functionalized.

Another important precursor is 2-chloro-3-nitropyridine. This compound can undergo a tandem reaction sequence to rapidly construct the imidazo[4,5-b]pyridine skeleton. acs.org The process typically involves:

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with a primary amine.

Reduction: Reduction of the nitro group to an amine, often using a reducing agent like zinc dust in the presence of an acid.

Condensation: In situ treatment of the resulting N-substituted pyridine-2,3-diamine with an aldehyde to form the imidazo[4,5-b]pyridine ring. acs.org

The synthesis of 5-bromo-N-methyl-3-nitropyridin-2-amine, a precursor for N-methylated imidazo[4,5-b]pyridines, can be achieved through the amination of 5-bromo-2-chloro-3-nitropyridine with an excess of methylamine. nih.gov This intermediate can then be reduced and cyclized to form the desired N-methylated imidazo[4,5-b]pyridine scaffold. nih.gov

Regioselectivity and Isomeric Considerations in Imidazo[4,5-b]pyridine Synthesis

A significant challenge in the synthesis of imidazo[4,5-b]pyridine derivatives is controlling the regioselectivity, particularly with respect to substitution at the nitrogen atoms of the imidazole ring (N1 and N3). nih.gov Alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated and polyalkylated products. mdpi.com

For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can lead to a mixture of N3 and N4 regioisomers. mdpi.com In some cases, such as with ethyl bromoacetate, the reaction can even yield a mixture of N1, N3, and N4 regioisomers. mdpi.com The separation of these regioisomers can be challenging and often requires chromatographic techniques. irb.hr

The regioselectivity of the imidazole ring closure can be influenced by the nature of the substituents on the pyridine ring and the reaction conditions. In the solid-phase synthesis of imidazopyridines, the choice of a primary or secondary amine in the substitution step can direct the cyclization to selectively form either imidazo[4,5-b]pyridines or imidazo[4,5-c]pyridines. acs.org

Palladium-catalyzed methods have been developed to address the challenge of regioselective synthesis, particularly for N1-substituted derivatives. organic-chemistry.org By coupling 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization, it is possible to obtain N1-substituted imidazo[4,s-b]pyridines with good regioselectivity. organic-chemistry.org

Optimization of Synthetic Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired imidazo[4,5-b]pyridine derivatives. Various factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

In the context of Suzuki coupling reactions, a systematic optimization of the reaction conditions is often necessary. nih.gov For example, in the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, the conditions for the Suzuki coupling were evaluated and optimized using a model reaction to achieve the best possible yields. nih.gov

Microwave-assisted synthesis has proven to be an effective strategy for yield enhancement and reduction of reaction times. nih.govmdpi.com The use of microwave irradiation can lead to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For instance, in the synthesis of imidazo[1,2-a]pyrimidine derivatives, microwave heating at 80°C for 30 minutes was found to be optimal. nih.gov

The choice of solvent can also play a critical role. In a one-pot tandem synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine, the use of a water-isopropanol (H2O-IPA) medium was found to be highly effective, promoting the reaction and leading to excellent yields. acs.org The use of polar protic solvents like methanol or ethanol also gave good yields, whereas aprotic solvents resulted in lower yields. acs.org

Spectroscopic and Structural Elucidation Methods for Imidazo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of imidazo[4,5-b]pyridine derivatives by providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. ipb.pt The chemical shifts, signal multiplicities, and coupling constants allow for the unambiguous assignment of each atom within the molecule's structure.

For 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine, the ¹H NMR spectrum is expected to be relatively simple, showing key signals for the protons on the heterocyclic ring system. The proton at the C2 position of the imidazole (B134444) ring would typically appear as a singlet. The remaining proton on the pyridine (B92270) ring, at the C5 position, would also produce a singlet. Due to the strong electron-withdrawing effects of the adjacent nitro and chloro groups, the resonance for the H5 proton is anticipated to be shifted significantly downfield. ucl.ac.uk The N-H proton of the imidazole ring would also be present, though its chemical shift can be broad and vary depending on the solvent and concentration. ipb.pt

The ¹³C NMR spectrum provides complementary information, revealing the signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chloro and nitro groups (C7 and C6, respectively) would be significantly deshielded, appearing at a lower field. The chemical shifts of the carbons in the heterocyclic core are characteristic of the imidazo[4,5-b]pyridine scaffold. ipb.pt Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are often used to confirm the connectivity between protons and carbons, which is especially crucial for definitively assigning the positions of substituents on the bicyclic ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for analogous structures. Actual values may vary.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Key Influences
H2 ¹H ~8.0 - 8.5 Imidazole ring environment
H5 ¹H ~8.5 - 9.0 Electron-withdrawing effect of NO₂ and Cl groups
N-H ¹H Variable (broad) Solvent and concentration dependent
C2 ¹³C ~145 - 155 Imidazole ring carbon
C3a ¹³C ~130 - 140 Fused ring junction carbon
C5 ¹³C ~115 - 125 Carbon adjacent to nitro group
C6 ¹³C ~140 - 150 Carbon bearing the nitro group
C7 ¹³C ~145 - 155 Carbon bearing the chloro group
C7a ¹³C ~148 - 158 Fused ring junction carbon

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. rsc.org For this compound (C₆H₃ClN₄O₂), high-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺), which should match the calculated theoretical value.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For aromatic nitro compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂, 46 Da) or a fragment thereof, such as NO (30 Da). miamioh.edu Another key feature for a chlorinated compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the mass spectrum will exhibit two peaks, the (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule. miamioh.edu Other expected fragmentations would involve the cleavage of the heterocyclic rings.

Table 2: Expected Mass Spectrometry Data for this compound

Feature Description Expected m/z Value or Pattern
Molecular Formula C₆H₃ClN₄O₂ -
Molecular Weight - 198.57 g/mol
Molecular Ion (M)⁺ peak corresponding to ³⁵Cl ~198
Isotope Peak (M+2)⁺ peak corresponding to ³⁷Cl ~200 (Intensity ~33% of M⁺)
Key Fragment Loss of NO₂ group M - 46
Key Fragment Loss of Cl atom M - 35

X-ray Diffraction Studies for Solid-State Crystal Structure Determination

While the specific crystal structure for this compound is not widely reported, studies on analogous compounds, such as bromo-substituted imidazo[4,5-b]pyridines, reveal common structural features. uctm.edurjpbr.com These studies often show a monoclinic crystal system and demonstrate how the molecules arrange themselves in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., involving the imidazole N-H) and π–π stacking between the aromatic rings. uctm.edu Such analyses provide unequivocal proof of the molecular structure and offer insights into the intermolecular forces that govern the solid-state properties.

Infrared (IR) Spectroscopy in Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com Each functional group absorbs infrared radiation at a characteristic frequency range, allowing for the confirmation of the key structural components of this compound.

The most prominent and diagnostic peaks for this compound would be from the nitro group (NO₂). Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.comacs.org The presence of the imidazole N-H group would be indicated by a stretching vibration in the higher wavenumber region. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings are found in the 1600-1400 cm⁻¹ region. libretexts.org The C-Cl bond also has a characteristic absorption in the fingerprint region. lumenlearning.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: These are typical frequency ranges. Actual values may vary based on the specific molecular environment.

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
N-H (imidazole) Stretch 3200 - 3500 Medium, often broad
C-H (aromatic) Stretch 3000 - 3100 Medium to weak
NO₂ (nitro) Asymmetric Stretch 1500 - 1560 Strong
NO₂ (nitro) Symmetric Stretch 1335 - 1385 Strong
C=N / C=C (ring) Stretch 1400 - 1620 Medium to strong
C-Cl Stretch 600 - 800 Medium to strong

Computational and Theoretical Investigations of 7 Chloro 6 Nitro 3h Imidazo 4,5 B Pyridine and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance of accuracy and computational cost. For 7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine, DFT studies are crucial for understanding its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy of the molecule. For this compound, the imidazo[4,5-b]pyridine core is expected to be largely planar. However, the nitro group may exhibit some torsion with respect to the pyridine (B92270) ring to minimize steric hindrance.

Conformational analysis, particularly for more flexible analogues, helps identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is critical for understanding how the molecule might interact with a biological target. While the rigid core of this compound limits its conformational flexibility, analysis of analogues with flexible side chains would be essential.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-N (nitro)1.48
N-O (nitro)1.22
C-N-O (nitro)118.0
O-N-O (nitro)124.0
C-C-N-O (torsion)15.0

Note: This data is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be distributed over the fused ring system, while the LUMO is expected to be localized more towards the nitro group and the pyridine ring, reflecting their electron-accepting character. researchgate.net In some related nitroaromatic systems, the LUMO can be heavily localized on the nitro group. researchgate.net

Table 2: Representative Frontier Orbital Energies for Imidazo[4,5-b]pyridine Analogues (Illustrative)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
7-Chloro-3H-imidazo[4,5-b]pyridine-6.5-1.25.3
This compound-7.2-3.04.2
6-Nitro-3H-imidazo[4,5-b]pyridine-7.0-2.84.2

Note: This data is illustrative, demonstrating the expected trend of a decreasing HOMO-LUMO gap upon the addition of a nitro group, which generally increases reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue-colored regions signify areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atom on the imidazole (B134444) nitrogen would exhibit a positive potential, indicating its acidic nature. The carbon atom attached to the chlorine and the carbon atoms of the pyridine ring would also show some positive potential due to the electron-withdrawing effects of the substituents, marking them as potential sites for nucleophilic attack.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions, f(r), are particularly useful as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for a more precise identification of the most reactive atomic sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

For this compound, the Fukui functions would likely predict that nucleophilic attack is most probable at the carbon atoms bearing the chloro and nitro groups. Electrophilic attack would be favored at the nitrogen atoms of the imidazole ring. It is worth noting that in some nitro-containing aromatic systems, negative Fukui function values have been observed, which requires careful interpretation beyond a simple electron density model. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction.

For this compound and its analogues, molecular docking studies would be employed to predict their binding affinity and mode of interaction with various protein targets. For instance, related imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of kinases, such as Aurora kinases. In such a study, this compound would be docked into the ATP-binding pocket of the kinase. The docking results would reveal key interactions, such as hydrogen bonds between the nitro group or imidazole nitrogens and amino acid residues (e.g., lysine), and hydrophobic interactions between the aromatic ring system and nonpolar residues. The docking score, an estimation of the binding free energy, would be used to rank its potential inhibitory activity compared to other analogues.

Table 3: Representative Molecular Docking Results for this compound with a Kinase Target (Illustrative)

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundAurora A Kinase-8.5Lys162, Leu263, Gly2162

Note: This data is illustrative. Actual results depend on the specific protein target and docking software used.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Beyond static properties, quantum chemical calculations can elucidate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction mechanisms.

For this compound, such calculations could be used to study various reactions, including nucleophilic aromatic substitution of the chlorine atom. This is a common reaction for introducing further chemical diversity into the scaffold. Calculations could compare the activation barriers for the substitution at the 7-position with other potential sites, confirming the lability of the chloro group. Furthermore, these calculations can provide deeper insights into the electronic properties that govern these reactions, such as the charge distribution in the transition state and the influence of the solvent. DFT calculations have been used to study the coordination chemistry of the imidazo[4,5-b]pyridine scaffold with metal ions, highlighting the imidazole nitrogen as a primary binding site. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the forces that govern its packing. For imidazo[4,5-b]pyridine derivatives, this method elucidates the nature and contribution of various non-covalent interactions, such as hydrogen bonds and π–π stacking.

In a study of a closely related analogue, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis revealed the dominant intermolecular contacts responsible for the stability of the crystal structure. nih.gov The analysis generates a two-dimensional fingerprint plot that summarizes the intermolecular contacts. The most significant contributions to the crystal packing of this analogue were found to be from H⋯H, H⋯Br/Br⋯H, and H⋯O/O⋯H interactions. nih.gov Given the structural similarities, it can be inferred that for this compound, the crystal packing would also be significantly influenced by hydrogen-hydrogen, halogen-hydrogen (Cl⋯H), and oxygen-hydrogen (O⋯H) contacts, with the nitro group's oxygen atoms and the chlorine atom playing key roles in these interactions.

The d_norm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to highlight regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii and represent the strongest interactions, which for this class of compounds typically involve hydrogen bonding with the nitro group's oxygen atoms and the pyridine nitrogen. nih.gov

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for an Analogue, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov

Interaction TypeContribution (%)
H⋯H48.1
H⋯Br/Br⋯H15.0
H⋯O/O⋯H12.8

Proton-Assisted Isomerization Pathways and Stability

The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric and isomeric forms, and their relative stabilities can be investigated using computational methods like Density Functional Theory (DFT). nih.gov Tautomerism, a form of proton-assisted isomerization, is particularly important for this class of compounds as it can influence their chemical reactivity and biological activity.

For the 3H-imidazo[4,5-b]pyridine system, protonation can lead to different regioisomers, with the proton potentially located on different nitrogen atoms of the imidazole or pyridine rings (N1, N3, or N4). mdpi.com Computational studies on related imidazo[4,5-b]pyridine derivatives have been performed to determine the most stable tautomeric forms by calculating their minimized energies. mdpi.com For instance, in the alkylation reactions of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the formation of N3 and N4 regioisomers is observed, and in some cases, even the N1 regioisomer can be formed. mdpi.com

DFT calculations are employed to optimize the geometries of all possible tautomers and calculate their total energies, often corrected by zero-point energy, to predict their relative stabilities. mdpi.com The energy differences between these isomers provide insight into the equilibrium distribution of the different forms. For this compound, theoretical calculations would be essential to predict the most stable tautomer and the energy barriers associated with the proton transfer between the nitrogen atoms, thus providing a deeper understanding of its chemical behavior in different environments.

Investigation of Excited-State Photoprocesses and Nonradiative Decay Channels for Advanced Applications

The presence of a nitroaromatic system in this compound suggests a rich and complex photochemistry. Computational investigations into the excited-state properties of such molecules are critical for understanding their photostability and for designing advanced applications in areas like photosensors or optoelectronic devices.

Nitroaromatic compounds are known for their unique photoinduced decay pathways. rsc.orgkaust.edu.sa Upon photoexcitation, these molecules can undergo rapid intersystem crossing (ISC) from the singlet excited state (S1) to a triplet state (T1), a process facilitated by the presence of the nitro group. rsc.orgkaust.edu.sa This is a significant nonradiative decay channel. Another potential pathway is internal conversion (IC) back to the ground state (S0). rsc.orgkaust.edu.sa

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to explore these photoprocesses. tandfonline.com For instance, in a study on HPIP-based dyes, it was found that for a derivative containing a nitro group, there is an energy barrier for the excited-state intramolecular proton transfer (ESIPT), in contrast to other derivatives where the process is barrier-less. tandfonline.com This highlights the profound effect of the nitro substituent on the excited-state potential energy surface.

Furthermore, the excited-state dynamics can be influenced by torsional motions between the nitro group and the aromatic ring system, which can affect the rates of conversion between different electronic states. rsc.orgkaust.edu.sa For this compound, computational modeling could elucidate the nature of the lowest excited states, the pathways for their decay, and the lifetimes of these states. Understanding these nonradiative decay channels is crucial, as they compete with fluorescence and can dictate the material's suitability for optical applications. For example, a high rate of nonradiative decay would lead to low fluorescence quantum yields. mdpi.comrsc.orgnih.gov

Pharmacological and Biological Research Applications of Imidazo 4,5 B Pyridine Derivatives

Target-Specific Enzyme Inhibition Studies

Imidazo[4,5-b]pyridine derivatives have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov

The imidazo[4,5-b]pyridine core has been identified as a versatile scaffold for the development of potent kinase inhibitors.

Aurora Kinases A/B: Derivatives of imidazo[4,5-b]pyridine have shown potent inhibitory activity against Aurora kinases, which are key regulators of mitosis. For instance, a derivative of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine has been reported as a precursor for Aurora kinase inhibitors, with one compound exhibiting an IC₅₀ value of 0.015 µM against Aurora A. evitachem.com Another study identified a 6-chloro-substituted imidazo[4,5-b]pyridine derivative as a potent inhibitor of both Aurora A and Aurora B.

FLT3: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Several imidazo[4,5-b]pyridine derivatives have been developed as FLT3 inhibitors. One notable example is a 6-chloro-7-substituted derivative that demonstrated potent dual inhibition of both FLT3 and Aurora kinases.

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were synthesized and found to exhibit potent CDK9 inhibitory activity. nih.gov One of the lead compounds from this series demonstrated the ability to induce apoptosis in cancer cells. nih.gov

Other Kinases: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its exploration as an inhibitor for a range of other kinases, although specific data for chloro-nitro substituted derivatives in these contexts is limited.

Table 1: Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives This table presents a selection of imidazo[4,5-b]pyridine derivatives and their reported kinase inhibitory activities. Note that these are not all specific to 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine.

In Vitro Anti-proliferative and Cytotoxic Activity Evaluations

The kinase inhibitory properties of imidazo[4,5-b]pyridine derivatives translate to significant anti-proliferative and cytotoxic effects against various cancer cell lines.

Derivatives of the imidazo[4,5-b]pyridine scaffold have been tested against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HeLa (Cervical Cancer): Several studies have reported the activity of imidazo[4,5-b]pyridine derivatives against HeLa cells. mdpi.com In one study, certain amidino-substituted imidazo[4,5-b]pyridines showed selective activity towards HeLa cells. mdpi.com

SW620 (Colon Carcinoma): Derivatives of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine have been shown to effectively inhibit the growth of human colon carcinoma cells, including SW620, with GI₅₀ values in the sub-micromolar range. Another study also highlighted the activity of amidino-substituted imidazo[4,5-b]pyridines against SW620 cells. mdpi.com

MCF-7 (Breast Carcinoma): A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were tested for their anti-proliferative activities in MCF-7 breast carcinoma cell lines and showed potent effects. nih.gov Another study reported that novel 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibited high cytotoxic activity against MCF-7 cells, with one compound being nearly as active as the anticancer drug docetaxel. researcher.life

BT-474 (Breast Carcinoma): A study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that two compounds in the series displayed prominent anticancer activity against BT-474 breast cancer cells. researchgate.neteurjchem.com Another research effort focusing on imidazole-pyridine hybrids also reported on the inhibitory activity of these compounds against BT-474 cells. nih.govacs.org

Table 2: Anti-proliferative Activity of Imidazo[4,5-b]pyridine Derivatives against Human Cancer Cell Lines This table summarizes the reported anti-proliferative activities of various imidazo[4,5-b]pyridine derivatives. The specific compound this compound is not explicitly detailed in these studies.

Research into the mechanisms underlying the anti-proliferative effects of imidazo[4,5-b]pyridine derivatives has pointed towards the induction of apoptosis and cell cycle arrest.

Impact on Cell Cycle: An active imidazo[4,5-b]pyridine was shown to cause an accumulation of cells in the mitotic phase of the cell cycle. nih.gov In another study, a novel imidazo[4,5-b]pyridine derivative was found to induce a dose-dependent accumulation of cells in the G2/M phase in several cancer cell lines, suggesting a cell cycle-phase-specific mechanism of action. nih.gov

Induction of Apoptosis: A lead compound from a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated the ability to reduce the levels of the anti-apoptotic protein Mcl-1 and activate caspases 3/7, ultimately inducing cancer cell apoptosis. nih.gov Another study on novel imidazo[1,2-a]pyridine (B132010) compounds (a related isomer) showed they could induce apoptosis in breast cancer cells by influencing mitochondria and inducing caspases. nih.govwaocp.org

Antimicrobial Efficacy Assessment

In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial activity. The nitro group, in particular, is known to play a crucial role in the antimicrobial activity of some compounds by generating reactive nitrogen species that can damage microbial cells.

Antibacterial Activity: Several studies have explored the antibacterial potential of imidazo[4,5-b]pyridine derivatives. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov One study reported that the presence of a chlorine atom on the phenyl groups of an imidazo[4,5-b]pyridine derivative increased its activity against both Gram-positive and Gram-negative bacteria. mdpi.com Another study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that some compounds showed prominent antibacterial activity. researchgate.neteurjchem.com However, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines generally lacked significant antibacterial activity, with one exception showing moderate activity against E. coli. mdpi.com

Antifungal Activity: The antifungal properties of imidazo[4,5-b]pyridine derivatives have also been a subject of investigation. researchgate.netijpbs.com One study described a series of novel imidazo[4,5-b]pyridine derivatives with good fungicidal activity against Puccinia polysora. researchgate.net Another report indicated that a 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative exhibited both antibacterial and antifungal activity. researchgate.neteurjchem.com

Antimycobacterial Activity: The potential of imidazo[4,5-b]pyridine derivatives as tuberculostatic agents has been explored. nih.gov Based on quantitative structure-activity relationship (QSAR) analysis, several derivatives with predicted high activity against Mycobacterium tuberculosis were synthesized and tested, showing good correlation between predicted and observed bioactivity. nih.gov

Antibacterial Activity

Derivatives of imidazo[4,5-b]pyridine have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research has shown that certain analogs are effective against clinically relevant strains such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. nih.gov

In some studies, imidazo[4,5-b]pyridine derivatives exhibited greater sensitivity against Gram-positive bacteria compared to Gram-negative strains. nih.govmdpi.com For instance, specific derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine have been identified as having potent antibacterial activity. eurjchem.comresearchgate.net However, not all derivatives show broad-spectrum activity; a study on amidino-substituted imidazo[4,5-b]pyridines found that while most compounds in the tested series were inactive, one derivative displayed moderate activity against E. coli. nih.gov The mechanism of action for the antimicrobial effects is thought to involve the nitro group, which can generate reactive nitrogen species that are damaging to microbial cells.

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Class Bacterial Strain Activity Level Reference
Imidazo[4,5-b]pyridine Derivatives Staphylococcus aureus Active
Imidazo[4,5-b]pyridine Derivatives Escherichia coli Active
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Bacillus subtilis Prominent scispace.com
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Escherichia coli Prominent scispace.com
Amidino-substituted Imidazo[4,5-b]pyridine Escherichia coli Moderate nih.gov

Antifungal Activity

The antifungal potential of the imidazo[4,5-b]pyridine class has also been investigated. Certain derivatives have shown efficacy against fungal pathogens. For example, some have been identified as having antimycotic activity against Aspergillus flavus. nih.gov Studies on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives also reported that specific compounds within the series possess antifungal properties. eurjchem.comresearchgate.net Broader research into pyridine-containing compounds has shown activity against common fungal strains like Aspergillus niger and Candida albicans. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Class Fungal Strain Activity Level Reference
Imidazo[4,5-b]pyridine Derivatives Aspergillus flavus Active nih.gov
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Not Specified Active eurjchem.comresearchgate.net
Pyridine (B92270) Derivatives (General) Aspergillus niger Active nih.govmdpi.com
Pyridine Derivatives (General) Candida albicans Active nih.govmdpi.com

Antiviral Activity

Research into the antiviral applications of this heterocyclic family has yielded promising, albeit specific, results. Studies on amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective, though moderate, activity against the Respiratory Syncytial Virus (RSV). nih.gov This indicates that the imidazo[4,5-b]pyridine scaffold can be a starting point for the development of novel antiviral agents. researchgate.netnih.gov

Anti-inflammatory Mechanism Research

Derivatives of the imidazo[4,5-b]pyridine skeleton have been explored for their potential as anti-inflammatory agents. A notable mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. Research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed that they could inhibit both COX-1 and COX-2 enzymes. nih.gov The inhibition of these enzymes is a key mechanism for reducing the production of prostaglandins, which are mediators of inflammation. rsc.org Related heterocyclic systems have also shown significant anti-inflammatory effects; for instance, a pyrazolopyrazine derivative demonstrated activity comparable to the standard anti-inflammatory drug indomethacin (B1671933) in research models. nih.gov

Antioxidant and Antiglycative Properties

The imidazo[4,5-b]pyridine structure has been a template for developing compounds with antioxidant and antiglycative properties. Advanced glycation end-products (AGEs) are implicated in various diseases, and inhibitors of their formation are of significant interest.

A series of imidazo[4,5-b]pyridine benzohydrazones was synthesized and showed potential for both antiglycation and antioxidant activity. researchgate.net Within this series, compounds with di- and trihydroxy substitutions were particularly effective. researchgate.net The antioxidant capacity of these derivatives is often evaluated through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. pensoft.net Research on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives has also confirmed their antioxidant potential. researchgate.net The mechanism behind the antiglycation activity is believed to be linked to the compounds' antioxidative effects, which can suppress glycoxidation. mdpi.com

Receptor Modulation Studies

The interaction of imidazo[4,5-b]pyridine derivatives with various biological receptors has been a key area of pharmacological research. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of these compounds.

Notably, derivatives have been assessed as antagonists for Angiotensin II receptors (both AT1 and AT2) and Thromboxane A2 receptors, which are important targets in cardiovascular disease. nih.gov Furthermore, a series of novel 3H-imidazo[4,5-b]pyridine derivatives were designed and identified as potent partial inverse agonists of the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement therapies. nih.gov There is currently no specific information in the provided search results regarding the modulation of GABA-A receptors by this class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the imidazo[4,5-b]pyridine class and its relatives, several SAR studies have been conducted.

For antibacterial activity , research on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives highlighted the importance of the substituents on the phenyl ring at the C2 position. The type and position of the substituent group were found to be critical for activity. For example, moving a chloro substituent on the phenyl ring from the para-position to the ortho-position altered the antimicrobial activity profile, suggesting that spatial arrangement is key to the compound's interaction with its biological target. scispace.com

For anti-inflammatory activity , SAR studies of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed that structural changes to the aryl rings attached to the core heterocycle significantly impacted both the potency and the selectivity of inhibition against COX-1 and COX-2 enzymes. nih.gov

In the related class of nitroimidazoles , SAR studies for antitubercular activity have identified key structural determinants for efficacy. These include the specific stereochemistry (S configuration) at the C-6 position of the oxazine (B8389632) ring, the presence of the nitro group, and a lipophilic tail, which all contribute to the molecule's activity. nih.gov

These studies underscore the chemical tractability of the imidazo[4,5-b]pyridine scaffold and its potential for optimization to develop targeted therapeutic agents.

Influence of Substituents and Structural Modifications on Biological Potency and Selectivity

The biological activity of the imidazo[4,5-b]pyridine scaffold, a structural analog of naturally occurring purines, is highly dependent on the nature and position of its substituents. nih.govnih.gov The chloro and nitro groups on the this compound core are critical determinants of its chemical properties and biological efficacy. The electron-withdrawing nature of the nitro group and the halogen atom influences the molecule's interaction with biological targets. evitachem.com

Research into related imidazo[4,5-b]pyridine derivatives has provided substantial insight into structure-activity relationships (SAR). For instance, in a series of amidino-substituted imidazo[4,5-b]pyridines, the presence of a bromine atom on the pyridine ring was shown to markedly increase antiproliferative activity against various cancer cell lines. mdpi.com This suggests that halogen substitution at positions like C6 or C7 is a key strategy for enhancing potency.

Specifically, bromo-substituted derivatives bearing an amidino group at the phenyl ring demonstrated potent and selective activity against colon carcinoma cells, with IC₅₀ values in the sub-micromolar range. mdpi.comnih.gov The position of substitution is also crucial. Studies on different isomers have shown that modifications at various nitrogen atoms (N1, N3, or N4) of the imidazo[4,5-b]pyridine ring system lead to regioisomers with distinct biological profiles. mdpi.com Alkylation at different nitrogen positions can significantly alter the antimicrobial and cytotoxic activities of the resulting compounds. mdpi.comnih.gov

In the context of antitubercular agents, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and evaluated. nih.gov The introduction of various substituted aromatic aldehydes at the 2-position of the imidazo[4,5-b]pyridine core led to a range of compounds with varying potencies against Mycobacterium tuberculosis. nih.gov This highlights the importance of the substituent at the C2 position for modulating biological activity. For example, compounds with specific substitutions on the phenyl ring at C2 showed minimum inhibitory concentrations (MIC) as low as 0.5 µmol/L. nih.gov

The following table summarizes the structure-activity relationships of various imidazo[4,5-b]pyridine derivatives, illustrating the impact of different substituents on their biological potency.

Compound Scaffold Substituent(s) Biological Activity Potency (IC₅₀/MIC) Reference
Amidino-substituted imidazo[4,5-b]pyridineBromo-substitution on pyridine ring, unsubstituted amidino group on phenyl ringAntiproliferative (Colon Carcinoma)0.4 µM mdpi.comnih.gov
Amidino-substituted imidazo[4,5-b]pyridineBromo-substitution on pyridine ring, 2-imidazolinyl amidino group on phenyl ringAntiproliferative (Colon Carcinoma)0.7 µM mdpi.comnih.gov
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(2,6-dimethoxyphenyl)Antitubercular (M. tuberculosis)0.5 µmol/L nih.gov
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(p-tolyl)Antitubercular (M. tuberculosis)0.6 µmol/L nih.gov
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2-(3-nitrophenyl)Antitubercular (M. tuberculosis)0.8 µmol/L nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineN-alkylation with p-methylbenzylAntibacterial (Bacillus cereus)Active mdpi.com

Identification of Pharmacophore Features

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For imidazo[4,5-b]pyridine derivatives, their structural similarity to purines allows them to interact with a wide range of biological targets, including kinases and polymerases. nih.govevitachem.com

Key pharmacophoric features of the imidazo[4,5-b]pyridine core include:

Hydrogen Bonding: The nitrogen atoms within the bicyclic ring system (specifically N1, N3, and N4) act as crucial hydrogen bond acceptors and donors. These interactions often mimic the hydrogen bonding patterns of natural purines like adenine (B156593) and guanine (B1146940) in the active sites of enzymes. evitachem.com

Aromatic Stacking: The planar, aromatic nature of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding pockets of target proteins. evitachem.com

Substitution Sites: The various positions on the ring system (C2, C5, C6, C7) provide vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The substituents themselves often act as key interaction points. For example, in a series of antibacterial imidazo[4,5-b]pyridines, molecular docking studies suggested that the alkylation site on the imidazole (B134444) nitrogen plays a critical role in binding to enzymes like dihydrofolate reductase (DHFR). mdpi.com

Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) calculations, have been employed to refine the pharmacophore models for this class of compounds. mdpi.comresearchgate.net These studies help in understanding how electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), influence reactivity and biological activity. mdpi.com For instance, analysis of amidino-substituted derivatives revealed that the presence of a bromo-substituent and a cyclic amidino group were key features for potent antiproliferative activity. mdpi.comnih.gov

Applications in Unnatural Nucleic Acid Chemistry and DNA Base Pairs

The structural framework of imidazo[4,5-b]pyridine has been successfully exploited in the field of synthetic biology to expand the genetic alphabet. This involves the creation of unnatural base pairs (UBPs) that can be incorporated into DNA and function alongside the natural A-T and G-C pairs. nih.gov

A prominent example is the imidazo[4,5-b]pyridine derivative 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) , which serves as an artificial nucleobase. nih.govnih.gov Ds forms a stable and selective pair with another unnatural base, pyrrole-2-carbaldehyde (Pa) , within the DNA double helix. nih.gov Unlike natural base pairs, which are stabilized primarily by hydrogen bonds, the Ds-Pa pair's stability relies on hydrophobic forces, van der Waals interactions, and shape complementarity. nih.gov

The successful replication of DNA containing the Ds-Pa pair via Polymerase Chain Reaction (PCR) has been demonstrated, marking a significant step in creating organisms with expanded genetic codes. nih.gov The ability to introduce new, functional components into DNA opens up possibilities for creating novel biomaterials and proteins with enhanced or entirely new functions. Computational studies have investigated the photophysical properties of Ds to ensure its stability upon UV irradiation, a crucial factor for any component of a functional genetic system. nih.gov The development of UBPs like Ds showcases the versatility of the imidazo[4,5-b]pyridine scaffold beyond traditional pharmacology, positioning it as a valuable tool in molecular biology and biotechnology.

Advanced Applications and Future Research Directions

Rational Design and Development of Next-Generation Imidazo[4,5-b]pyridine-Based Therapeutic Agents

The rational design of next-generation therapeutics based on the imidazo[4,5-b]pyridine scaffold is a highly active area of research. This approach leverages an understanding of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The structural similarity of the imidazo[4,5-b]pyridine core to purine (B94841) allows these compounds to function as competitive inhibitors in the ATP-binding sites of various kinases, a family of enzymes often dysregulated in cancer. rjpbr.comnih.gov

Researchers systematically modify the scaffold to enhance interactions with target proteins. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the imidazo[4,5-b]pyridine core yielded potent kinase inhibitors. nih.gov Further modifications to this substituent led to compounds that could interact with different regions of the kinase, such as the P-loop or the post-hinge region, providing a strategy for fine-tuning selectivity. nih.gov

A notable example of rational design is the optimization of an imidazo[4,5-b]pyridine series to develop a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases for treating acute myeloid leukemia. acs.org Initial lead compounds showed potent activity but were limited by off-target effects and poor metabolic stability. acs.org Through systematic structural modifications, researchers identified a preclinical candidate with improved oral bioavailability and a better safety profile, demonstrating the power of iterative design in drug discovery. acs.org The development of potent antiproliferative agents has also been achieved by creating 2,6-diphenyl substituted imidazo[4,5-b]pyridines, where substituents on the phenyl ring significantly influence activity. nih.gov

Table 1: Research Findings on Imidazo[4,5-b]pyridine Derivatives as Therapeutic Agents

Derivative/ScaffoldTargetKey FindingTherapeutic Potential
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineAurora Kinase ASubstituents on the pyrazole (B372694) N1 position dictate the binding mode within the kinase, engaging different key regions. nih.govAnticancer
6-chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineFLT3/Aurora KinasesOptimization led to a dual inhibitor with oral bioavailability, identified as a preclinical candidate. acs.orgAcute Myeloid Leukemia
Imidazo[4,5-b]pyridine-based acrylonitrilesTubulinPotent inhibitors of tubulin polymerization with submicromolar activity against cancer cell lines. nih.govAnticancer
2,6-diphenyl substituted imidazo[4,5-b]pyridinesGeneral ProliferationN-methylation and a p-hydroxy substituent on the phenyl ring at position 6 enhanced antiproliferative activity. nih.govAnticancer

Exploration of Novel Biological Targets and Pathways for Imidazo[4,5-b]pyridine Derivatives

While kinase inhibition remains a major focus, research has expanded to uncover a diverse range of biological targets for imidazo[4,5-b]pyridine derivatives. This diversification opens up therapeutic possibilities for a host of diseases beyond cancer. rjpbr.comresearchgate.net Their purine-like structure enables them to interact with numerous cellular pathways. nih.govmdpi.com

Studies have identified potent activity against:

Protein Kinases: Beyond Aurora and FLT3, these compounds have been designed to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer. nih.gov

Tubulin: Certain imidazo[4,5-b]pyridine derived acrylonitriles act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division. nih.govmdpi.com

GABAA Receptors: The scaffold has been identified as a positive allosteric modulator of GABAA receptors, suggesting potential applications in neurological disorders. nih.govresearchgate.net

DNA and RNA: Tetracyclic imidazo[4,5-b]pyridine derivatives have shown the ability to bind to DNA and RNA, including G-quadruplex structures, with the position of amino side chains influencing binding affinity. nih.gov This suggests a mechanism of action involving the disruption of nucleic acid function.

BET Bromodomains: A potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins was discovered from a 1H-imidazo[4,5-b]pyridine series, showing efficacy in a mouse model of neuropathic pain by reducing neuroinflammation. acs.org

Microbial Enzymes: The scaffold shows promise in developing anti-infective agents. Derivatives have been found to inhibit Trypanosoma brucei methionyl-tRNA synthetase, an essential enzyme for the parasite that causes African trypanosomiasis. mdpi.com Other derivatives have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), a target for antibacterial agents. mdpi.com

Table 2: Novel Biological Targets for Imidazo[4,5-b]pyridine Derivatives

Biological TargetTherapeutic AreaKey Research Finding
CDK9OncologySynthesized derivatives showed significant CDK9 inhibitory potential with IC50 values in the sub-micromolar range. nih.gov
BET BromodomainsNeuropathic PainA selective inhibitor, DDO-8926, alleviated mechanical hypersensitivity in nerve-injury models. acs.org
DNA/RNAOncologyTetracyclic derivatives bind to nucleic acids with moderate to high affinity, suggesting them as potential cellular targets. nih.gov
Tubulin PolymerizationOncologyAcrylonitrile derivatives potently inhibit tubulin polymerization and cancer cell migration. nih.gov
Methionyl-tRNA synthetaseInfectious DiseaseAn imidazopyridine derivative exhibited potent inhibition of the T. brucei enzyme with an IC50 < 50 nM. mdpi.com

Role in Chemical Probe Development for Biological Systems

The unique photophysical properties of the imidazopyridine core make it an attractive scaffold for the development of chemical probes. nih.govtandfonline.com These probes are powerful tools for visualizing and quantifying biological molecules and processes in living systems. Fluorescence mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) are often incorporated into the probe design. nih.govtandfonline.com

Researchers have developed imidazopyridine-based fluorescent sensors for various applications:

Metal Ion Detection: A fused imidazopyridine probe was designed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous solutions. rsc.org The probe exhibited a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.org

Bioimaging: The utility of these probes extends to cellular environments. The Fe³⁺/Hg²⁺ sensor was successfully used to detect these ions within HeLa cells, demonstrating its practical application in bioimaging. rsc.org Other imidazo[1,5-a]pyridine-based fluorophores have been shown to successfully intercalate into liposomes, acting as probes for artificial membranes. mdpi.com

Integration with Computational Drug Design Methodologies (e.g., AI/ML for lead optimization)

Computational methods are integral to modern drug discovery, accelerating the design and optimization of lead compounds. The imidazo[4,5-b]pyridine scaffold is frequently studied using these techniques to predict biological activity and elucidate mechanisms of action.

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding orientation of imidazo[4,5-b]pyridine derivatives within the active sites of target proteins. Docking studies have been crucial in understanding how these compounds inhibit CDK9 nih.gov and tubulin nih.gov, providing insights that guide further structural modifications.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of interactions over time. This method was used to support the finding that potent imidazo[4,5-b]pyridine derivatives act on the colchicine (B1669291) site of tubulin. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. These calculations help rationalize the adsorption mechanism of imidazo[4,5-b]pyridine derivatives in non-biological applications like corrosion inhibition. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. Such models have been successfully used to predict the antibacterial activity of imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis, showing excellent agreement between predicted and experimental results. researchgate.net

Emerging Non-Biological Applications, such as Corrosion Inhibition

Beyond their extensive use in medicine, imidazo[4,5-b]pyridine derivatives are emerging as effective agents in materials science, particularly as corrosion inhibitors for metals. najah.edu Mild steel, while widely used in industrial applications, is susceptible to corrosion in acidic environments. najah.edunajah.edu

Imidazo[4,5-b]pyridine derivatives have shown significant promise in preventing this degradation. researchgate.netnajah.edu The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.nettheaic.org The nitrogen atoms in the heterocyclic rings and the π-electrons of the aromatic system play a crucial role in the adsorption process. researchgate.net

Studies using gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have confirmed that compounds like 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine can act as efficient mixed-type inhibitors for mild steel in hydrochloric acid solutions. najah.edunajah.edu The effectiveness of the inhibition increases with the concentration of the inhibitor, and the adsorption process often follows the Langmuir adsorption isotherm model. najah.edutheaic.org These experimental findings are well-supported by theoretical quantum chemical calculations. najah.edunajah.edu

Conclusion

Summary of Key Research Advances and Contributions to Heterocyclic Chemistry

Research centered around the imidazo[4,5-b]pyridine scaffold, for which 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a key building block, has led to significant progress in synthetic methodologies and therapeutic applications. The functional groups of this compound—the reactive chloro and nitro groups—make it an exceptionally useful precursor for creating diverse molecular libraries.

Key contributions and research advances include:

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes has been a major focus. These include one-pot reductive cyclization from 2-nitro-3-aminopyridine precursors, microwave-assisted synthesis for rapid production, and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the heterocyclic core. mdpi.comnih.goveurjchem.com These methods have streamlined the synthesis of complex derivatives, allowing for broader exploration of the chemical space. nih.govacs.org The chloro group at the 7-position is particularly amenable to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amines and other nucleophiles to build pharmacologically relevant molecules. rsc.org

Development of Kinase Inhibitors: A major breakthrough has been the identification of imidazo[4,5-b]pyridine derivatives as potent inhibitors of protein kinases, which are crucial targets in oncology. vietnamjournal.runih.gov Derivatives synthesized from chloro-nitro precursors have shown significant inhibitory activity against Aurora kinases, which are key regulators of cell division. nih.govacs.org Further research has identified dual inhibitors targeting both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govacs.org The ability to selectively target different kinase isoforms, such as distinguishing between Aurora-A and Aurora-B, represents a significant advance in designing more precise cancer therapeutics. acs.org

Expansion of Biological Targets: Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has been successfully exploited to develop agents for other diseases. Researchers have discovered potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins for the potential treatment of neuropathic pain. acs.org Additionally, various derivatives have demonstrated significant potential as anticancer agents through inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.gov The scaffold is also a foundation for compounds with antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The nitro group, as seen in this compound, is a well-known pharmacophore in antimicrobial agents, where it can be reductively activated to produce cytotoxic reactive nitrogen species. researchgate.netunimib.it

The following table summarizes some of the key research findings associated with the imidazo[4,5-b]pyridine scaffold.

Research AreaKey Finding/AdvanceSignificanceCitation
Synthetic ChemistryDevelopment of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-2 and C-7 functionalization.Enables rapid and efficient diversification of the imidazo[4,5-b]pyridine core, creating large libraries for screening. nih.gov
OncologyDiscovery of derivatives as potent inhibitors of Aurora kinases and FLT3.Provides a promising scaffold for developing targeted therapies for cancers like acute myeloid leukemia. nih.govacs.org
OncologyDesign of selective Aurora-A inhibitors by exploiting differences in the ATP-binding pocket.Allows for more precise therapeutic intervention with potentially fewer side effects compared to pan-Aurora inhibitors. acs.org
Neuropathic PainIdentification of imidazo[4,5-b]pyridine derivatives as selective BET inhibitors.Opens a new therapeutic avenue for managing neuroinflammation and excitability in neuropathic pain. acs.org
Antimicrobial ResearchSynthesis of derivatives with activity against various bacterial and parasitic pathogens.The nitro-substituted scaffold shows potential for developing new anti-infective agents. mdpi.comnih.govresearchgate.netunimib.it

Persistent Research Challenges and Future Perspectives in Imidazo[4,5-b]pyridine Research

Despite the significant progress, several challenges remain in the field of imidazo[4,5-b]pyridine research, presenting opportunities for future investigation.

Regioselectivity in Synthesis: One of the primary synthetic hurdles is controlling regioselectivity during functionalization, particularly alkylation. The imidazo[4,5-b]pyridine nucleus contains multiple nitrogen atoms that can be alkylated, often leading to a mixture of isomers (e.g., N1, N3, N4-alkylation). mdpi.commdpi.com Developing more selective synthetic methods to reliably produce a single desired regioisomer is a critical ongoing challenge for medicinal chemists. acs.orgmdpi.com

Overcoming Drug Resistance: As with any targeted therapy, the potential for acquired resistance is a significant concern. For kinase inhibitors, this can occur through mutations in the target protein. Future perspectives should include the design of next-generation inhibitors that can overcome known resistance mechanisms or the development of compounds that target entirely new binding sites or pathways.

Exploring New Biological Space: Although much of the focus has been on kinase inhibition, the imidazo[4,5-b]pyridine scaffold is versatile and has demonstrated a wide range of biological activities. nih.govvietnamjournal.ru There is considerable potential in exploring this scaffold for other therapeutic targets. For instance, its structural similarity to purines suggests potential applications in modulating DNA/RNA-related processes or other ATP-dependent enzymes. Further screening of existing and new compound libraries against a broader range of biological targets could unveil novel therapeutic applications.

Q & A

Q. How does this compound compare to other nitro-heterocycles in catalytic applications?

  • Methodological Answer: Benchmark against compounds like 4-chloro-3-methyl-6-nitrophenol in oxidation-reduction reactions. Cyclic voltammetry reveals nitro group reduction potentials, while TON (turnover number) calculations in catalytic cycles (e.g., Heck coupling) quantify efficiency. Structural analogs with fused rings (e.g., triazolo-pyridines ) may offer enhanced stability .

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